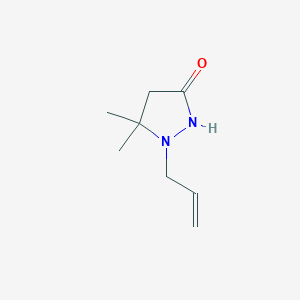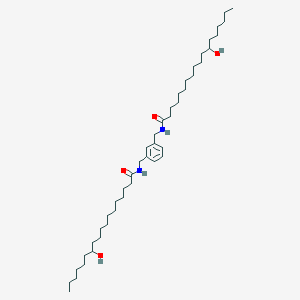![molecular formula C9H12O2 B145449 Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI) CAS No. 132672-03-8](/img/structure/B145449.png)
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI) is a chemical compound that has been studied extensively in the field of scientific research. This compound is known for its unique structure and potential applications in various fields of research. In 2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI).
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied in the field of organic chemistry, where it has shown potential as a building block for the synthesis of more complex molecules.
Mechanism Of Action
The exact mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts by binding to specific receptors in the body, which then triggers a series of biochemical and physiological responses.
Biochemical And Physiological Effects
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a promising drug candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have analgesic properties, which could make it a promising drug candidate for the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) in lab experiments is its unique structure, which makes it a useful building block for the synthesis of more complex molecules. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for the study of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)). One potential direction is the further study of this compound's potential as a drug candidate for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is a unique and complex chemical compound that has many potential applications in scientific research. While there is still much to be learned about this compound, its potential as a drug candidate and building block for the synthesis of more complex molecules make it an exciting area of study for researchers in various fields.
Synthesis Methods
The synthesis of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is a complex process that involves multiple steps. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this process requires specialized equipment and expertise.
properties
IUPAC Name |
methyl tricyclo[2.2.1.02,6]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)7-4-2-5-6(3-4)8(5)7/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDYBULVPAUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C1C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

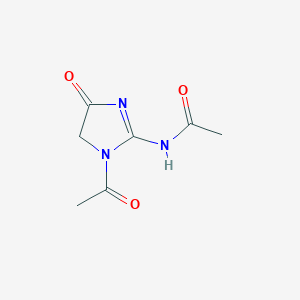


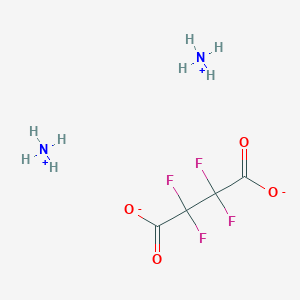


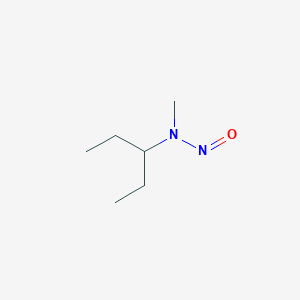
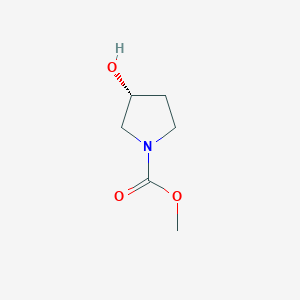

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
